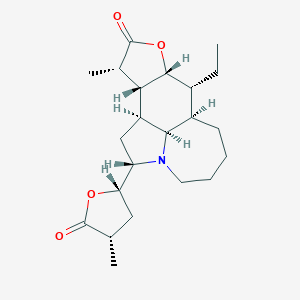
新延胡索碱
描述
新筒花碱是一种从植物毛果山香圆(Stemona tuberosa)根部分离得到的天然生物碱。该化合物以其显著的生物活性而闻名,特别是其止咳作用。 它已被研究用于治疗各种疾病,包括肺纤维化和慢性缺氧引起的肺损伤 .
科学研究应用
作用机制
生化分析
Biochemical Properties
Neotuberostemonine interacts with various enzymes and proteins, playing a significant role in biochemical reactions . It has been found to inhibit the protein expression of Hypoxia-inducible factor 1-alpha (HIF-1α), Transforming growth factor beta (TGF-β), Fibroblast growth factor 2 (FGF2), and Alpha-smooth muscle actin (α-SMA) in hypoxia-exposed fibroblasts .
Cellular Effects
Neotuberostemonine has profound effects on various types of cells and cellular processes . It suppresses the activation and differentiation of primary mouse lung fibroblasts (PLFs) under hypoxic conditions . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Neotuberostemonine exerts its effects at the molecular level through several mechanisms . It dose-dependently suppresses hypoxia-induced activation and differentiation of PLFs . It also reverses hypoxia-induced reduction in the expression of prolyl hydroxylated-HIF-1α, a critical step in the initiation of HIF-1α degradation .
Temporal Effects in Laboratory Settings
The effects of Neotuberostemonine change over time in laboratory settings . It has been observed that Neotuberostemonine effectively attenuates bleomycin-induced pulmonary fibrosis in a mouse model when administered orally at a dose of 30 mg·kg -1 ·d -1 for 1 or 2 weeks .
Dosage Effects in Animal Models
The effects of Neotuberostemonine vary with different dosages in animal models . A study found that Neotuberostemonine had a weak inhibitory effect at 15 mg/kg and a strong inhibitory effect at 30 or 60 mg/kg on mouse lung fibrosis .
Metabolic Pathways
It is known to interact with the HIF-1α pathway, influencing the expression of various proteins and enzymes .
准备方法
合成路线和反应条件: 新筒花碱主要通过从毛果山香圆根部提取获得。提取过程涉及使用甲醇或乙醇等有机溶剂从植物材料中分离生物碱。 然后,粗提物经色谱技术纯化得到新筒花碱 .
工业生产方法: 新筒花碱的工业生产涉及从栽培的毛果山香圆植物中进行大规模提取。该过程包括收获根部,干燥,然后使用溶剂提取,并通过纯化步骤获得纯化合物。 通过调整提取参数和纯化技术可以优化新筒花碱的产率和纯度 .
化学反应分析
反应类型: 新筒花碱会发生各种化学反应,包括:
氧化: 新筒花碱可以被氧化形成相应的氧代衍生物。
还原: 还原反应可以将新筒花碱转化为其还原形式。
常用试剂和条件:
氧化: 可以使用常见的氧化剂,例如高锰酸钾或三氧化铬。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可以生成氧代衍生物,而还原可以生成新筒花碱的还原形式 .
相似化合物的比较
新筒花碱属于一类被称为山香圆生物碱的生物碱。类似的化合物包括:
筒花碱: 另一种来自毛果山香圆的生物碱,具有类似的止咳和抗纤维化作用。
新筒花宁: 新筒花碱的衍生物,具有可比的生物活性.
独特性: 新筒花碱的独特之处在于其特定的分子结构及其抑制HIF-1α信号传导的能力,这在其他相关生物碱中并不常见。 这种独特的作用机制使其成为治疗呼吸系统疾病的潜在候选药物 .
属性
IUPAC Name |
(1S,3S,9R,10R,11R,14S,15R,16R)-10-ethyl-14-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadecan-13-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33NO4/c1-4-13-14-7-5-6-8-23-16(17-9-11(2)21(24)26-17)10-15(19(14)23)18-12(3)22(25)27-20(13)18/h11-20H,4-10H2,1-3H3/t11-,12-,13+,14+,15-,16-,17-,18-,19+,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOGHROCTSEKDY-UEIGSNQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CCCCN3C2C(CC3C4CC(C(=O)O4)C)C5C1OC(=O)C5C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@H]2CCCCN3[C@H]2[C@@H](C[C@H]3[C@@H]4C[C@@H](C(=O)O4)C)[C@H]5[C@@H]1OC(=O)[C@H]5C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501316122 | |
| Record name | Neotuberostemonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143120-46-1 | |
| Record name | Neotuberostemonine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143120-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neotuberostemonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is neotuberostemonine?
A1: Neotuberostemonine is a bioactive alkaloid primarily found in the roots of Stemona species, particularly Stemona tuberosa. These plants are traditionally used in Asian countries for their antitussive and insecticidal properties. [, ]
Q2: What is the molecular formula and weight of neotuberostemonine?
A2: The molecular formula of neotuberostemonine is C22H31NO4, and its molecular weight is 373.49 g/mol. []
Q3: What are the main structural features of neotuberostemonine?
A3: Neotuberostemonine belongs to the stenine-type of Stemona alkaloids, characterized by a complex tetracyclic pyrrolo[3,2,1-jk][1]benzazepine core structure. [, ]
Q4: How does neotuberostemonine exert its biological effects?
A4: While the precise mechanisms are still being elucidated, research indicates that neotuberostemonine may exert its effects through multiple pathways. For instance, it has been shown to:
- Suppress inflammatory responses: Neotuberostemonine can inhibit lipopolysaccharide-induced nitric oxide production in BV2 microglial cells, suggesting anti-inflammatory activity. []
- Modulate macrophage activity: Studies show that it can attenuate bleomycin-induced pulmonary fibrosis, potentially by suppressing macrophage recruitment and activation. [, ]
- Inhibit osteoclastogenesis: Research indicates it can inhibit osteoclast formation by blocking the NF-κB pathway. []
- Reduce cough reflex: Neotuberostemonine demonstrates significant antitussive activity in guinea pig models, potentially by interacting with the saturated tricyclic pyrrolo[3,2,1-jk] benzazepine nucleus. []
Q5: What are the potential therapeutic applications of neotuberostemonine being investigated?
A5: Based on its observed biological activities, neotuberostemonine is being explored for its potential in treating:
- Pulmonary fibrosis: Preclinical studies indicate its ability to ameliorate pulmonary fibrosis by suppressing TGF-β and SDF-1 secreted by macrophages and fibroblasts. [, ]
- Inflammatory diseases: Its anti-inflammatory properties make it a potential candidate for conditions involving excessive inflammation. []
- Osteoporosis: The inhibition of osteoclastogenesis suggests a possible role in managing osteoporosis. []
- Cough: Its established antitussive effects point towards its potential as a cough suppressant. []
Q6: What analytical techniques are used to identify and quantify neotuberostemonine?
A6: Various analytical methods are employed for neotuberostemonine characterization and quantification, including:
- High-performance liquid chromatography (HPLC): Coupled with diode array detection (DAD) and evaporative light scattering detection (ELSD), HPLC offers a robust method for simultaneous quantification of neotuberostemonine and other alkaloids in Stemona extracts. [, ]
- Thin-layer chromatography (TLC): TLC combined with image analysis enables the detection and quantification of neotuberostemonine in plant extracts. []
- Mass spectrometry (MS): Techniques like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are valuable for pharmacokinetic studies and metabolic profiling of neotuberostemonine in biological samples. [, ]
- Nuclear Magnetic Resonance (NMR): NMR spectroscopy, particularly 1D and 2D NMR, plays a crucial role in elucidating the structure and stereochemistry of neotuberostemonine and its derivatives. [, , , ]
Q7: What is known about the pharmacokinetics of neotuberostemonine?
A7: Studies in rats using UPLC-MS/MS have provided insights into the absorption, distribution, metabolism, and excretion (ADME) of neotuberostemonine after oral administration of Stemonae Radix. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


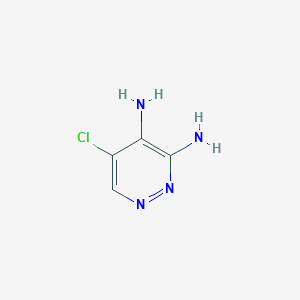
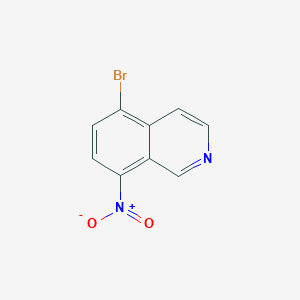
![1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B189722.png)
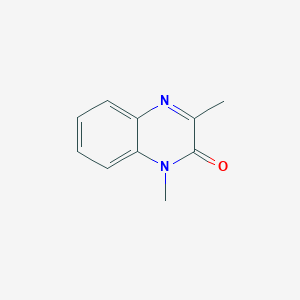
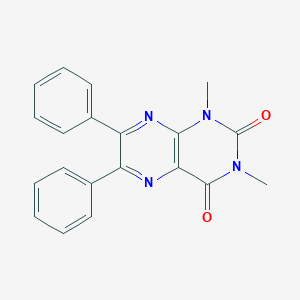
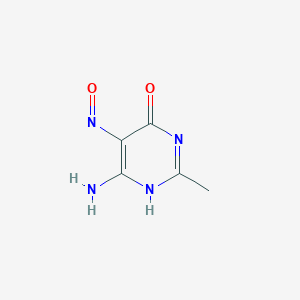
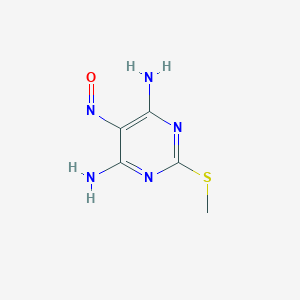
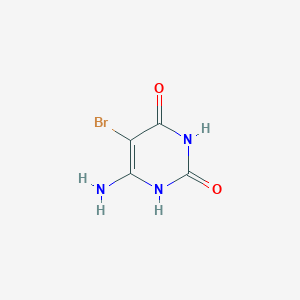
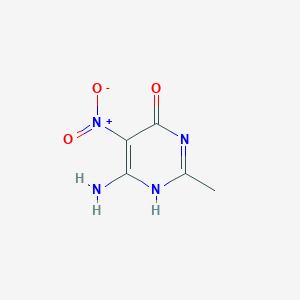
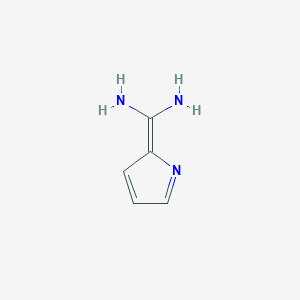
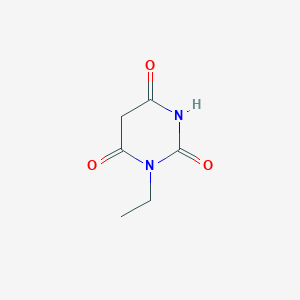
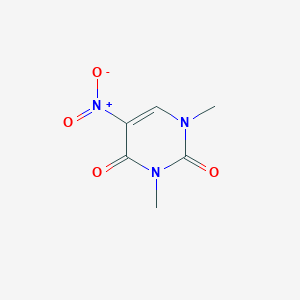
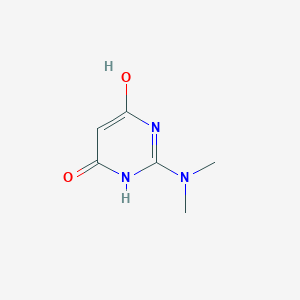
![2-Ethylimidazo[2,1-b]thiazole](/img/structure/B189741.png)
